![molecular formula C19H15N3O2S B2697881 (E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile CAS No. 1024788-35-9](/img/structure/B2697881.png)
(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile, also known as BSAQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of molecules known as kinase inhibitors, which have been shown to have a wide range of biological activities. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile and its derivatives are actively researched in the field of chemistry for their potential applications. For example, the synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have been explored. These complexes, derived from reactions involving similar chemical structures, have shown good activity as catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols, indicating their potential in catalysis and synthetic organic chemistry (Dayan et al., 2013).
Anticancer Activity
Research has also focused on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, highlighting the broad spectrum of biological activities exhibited by compounds with a quinoline core. These derivatives have been evaluated for their in vitro anticancer activity on various breast cancer cell lines, demonstrating the chemical's relevance in developing potential pharmaceutical agents (Redda et al., 2010).
Structural Analysis and Molecular Properties
The molecular structure of derivatives, including (E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile, has been extensively studied. For instance, the molecular structure of a compound showcasing an E conformation of the hydrazone double bond was analyzed, revealing intricate intermolecular interactions and confirming the significance of structural analysis in understanding the properties and applications of these molecules (Bortoluzzi et al., 2011).
Green Synthesis and Environmental Considerations
Efforts towards environmentally friendly synthesis methods have led to the development of green synthesis approaches for polysubstituted quinoline and benzoquinoline derivatives. These methods feature mild conditions, high yields, and utilize ionic liquids, reflecting the growing trend towards sustainable chemistry practices (Sun et al., 2015).
Antitumor Agents and Biological Activity
The exploration of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety has been a focal point of research due to their potent antitumor properties. These compounds have shown more potent and efficacious activities than standard drugs like Doxorubicin in in vitro settings, illustrating the potential of these derivatives in cancer therapy (Alqasoumi et al., 2010).
Propiedades
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-14-11-19(17-9-5-6-10-18(17)22-14)21-13-16(12-20)25(23,24)15-7-3-2-4-8-15/h2-11,13H,1H3,(H,21,22)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVZBERQIFXCHC-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC=C(C#N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)N/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


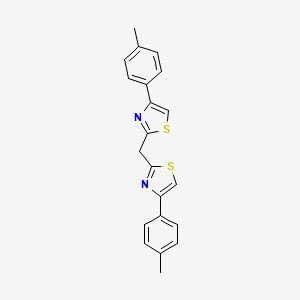
![N'-(4-chlorobenzoyl)-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2697800.png)
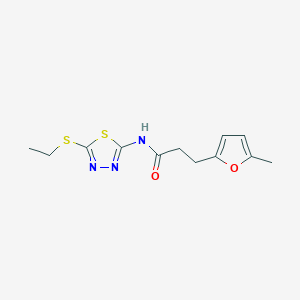
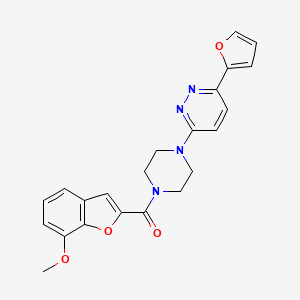
![5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2697804.png)
![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2697807.png)
![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2697809.png)

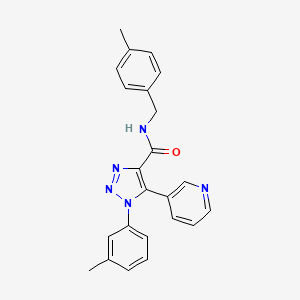
![Methyl 3-(azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2697812.png)
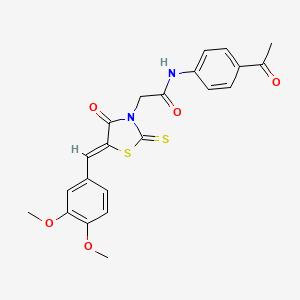
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2697816.png)
